N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide
Description
N'-[(E)-Anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide is a structurally complex compound featuring an anthracene core conjugated with a Schiff base moiety (methylideneamino group) and an oxamide linker substituted with a 2,3-dichlorophenyl group. This architecture combines aromatic, electron-rich anthracene with halogenated aryl and amide functionalities, which are known to influence molecular interactions, solubility, and biological activity.
The oxamide group (-NHC(O)C(O)NH-) provides hydrogen-bonding capacity and structural rigidity, while the 2,3-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects. The E-configuration of the imine bond (confirmed by crystallographic studies in analogous compounds, e.g., ) likely stabilizes the planar conformation, enhancing π-π stacking interactions with aromatic systems .
Properties
Molecular Formula |
C23H15Cl2N3O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-19-10-5-11-20(21(19)25)27-22(29)23(30)28-26-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
SMYMBQJLGJMGLA-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide typically involves the condensation of anthracene-9-carbaldehyde with N-(2,3-dichlorophenyl)oxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, leading to the inhibition of specific pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl-Substituted Amides and Imides
- 3-Chloro-N-phenyl-phthalimide (): Structural Differences: Replaces the oxamide linker with a phthalimide ring. The chlorine substituent is at the 3-position of the isoindole-1,3-dione ring, whereas the target compound has 2,3-dichloro substitution on the phenyl group. Functional Implications: Phthalimide derivatives are widely used as polyimide precursors due to their thermal stability and planar structure.
- 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine (): Structural Differences: Features a triazole ring instead of an oxamide group. The 2,3-dichlorophenyl group is conserved, but the pyridinylmethyl substituent introduces basicity. Functional Implications: This compound is a P2X7 receptor antagonist, highlighting the pharmacological relevance of the 2,3-dichlorophenyl motif. The target compound’s oxamide may modulate receptor affinity or pharmacokinetics due to differences in polarity and hydrogen-bond donor capacity .
Anthracene-Containing Analogues
- N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide (): Structural Differences: Substitutes the anthracene’s methylideneamino group with a bromo-oxo-benzoanthracene system. The dimethylimidoformamide group lacks the dichlorophenyl-oxamide linkage. The bromo and oxo groups may increase electrophilicity, contrasting with the target compound’s electron-rich imine and amide groups .
N-[(E)-Anthracen-9-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine ():
- Structural Differences : Replaces the oxamide with an oxazole ring. The 3,4-dimethyl substitution on oxazole introduces steric hindrance absent in the target compound.
- Functional Implications : The oxazole’s aromaticity and reduced hydrogen-bonding capacity may decrease solubility compared to the oxamide linker. Crystallographic data (e.g., trans amide conformation) suggest similar geometric preferences, which could influence packing in solid-state applications .
Oxamide-Linked Compounds
- N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (–10): Structural Differences: These compounds use carboxamide linkers between quinoline and triazine rings, with a conserved 2,3-dichlorophenyl group. Functional Implications: Demonstrated antimicrobial activity (moderate to excellent) correlates with the dichlorophenyl and heterocyclic moieties.
Implications of Structural Variations
- Electronic Effects : The 2,3-dichlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in the target compound, contrasting with electron-donating groups in analogues like .
- Synthetic Accessibility : High-yield routes (e.g., 92% in ) for dichlorophenyl-containing compounds suggest feasible scalability for the target molecule if optimized.
Biological Activity
Overview of N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,3-dichlorophenyl)oxamide
This compound is a synthetic compound that belongs to a class of organic molecules characterized by their potential biological activities. Compounds containing anthracene and oxamide moieties have been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure
The compound features:
- An anthracene moiety that is often associated with photophysical properties.
- An oxamide functional group that can influence solubility and biological interactions.
- A dichlorophenyl substituent which may enhance biological activity through electronic effects.
Anticancer Properties
Many anthracene derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Activity
Oxamide derivatives have been reported to possess antimicrobial properties. The presence of halogenated phenyl groups can enhance the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against bacterial strains.
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exhibit such effects.
Case Studies
- Anticancer Activity : A study involving anthracene derivatives showed significant cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Study : Research on oxamide derivatives indicated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL, depending on the specific bacterial strain.
- Anti-inflammatory Research : In vitro studies demonstrated that similar compounds could reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for anti-inflammatory applications.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 cells | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of E. coli | European Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced NO production | Biochemical Pharmacology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
